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Abstract
T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent with a unique

mechanism of action that distinguishes it from existing classes of antifungals. This technical

guide provides a comprehensive overview of the development history, timeline, and detailed

mechanism of action of T-2307. It includes a compilation of preclinical in vitro and in vivo data,

detailed experimental protocols for key assays, and visualizations of its signaling pathway and

experimental workflows. While the compound has undergone Phase I clinical trials, detailed

results from these studies are not publicly available. This document aims to serve as a critical

resource for researchers and professionals in the field of antifungal drug development.

Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant

strains, presents a significant global health challenge. T-2307 is an investigational antifungal

agent that has demonstrated potent activity against a broad spectrum of fungal pathogens,

including clinically important species of Candida, Cryptococcus, and Aspergillus.[1][2] Its

distinct mechanism, which involves the targeted disruption of fungal mitochondrial function,

offers a promising avenue for treating infections that are refractory to current therapies.[3][4]

This guide details the developmental journey and the core scientific principles underlying T-
2307's antifungal activity.
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Development History and Timeline
The development of T-2307 has been marked by a transition between pharmaceutical

companies, reflecting the dynamic nature of drug development.

Early Development (Pre-2007 - 2019): T-2307 was originally synthesized and developed by

the Japanese pharmaceutical company FUJIFILM Toyama Chemical Co., Ltd.[5] The initial

research and preclinical studies were conducted during this period, with some of the earliest

public presentations of the compound's activity occurring around 2007.[3] These studies

established its broad-spectrum antifungal activity and its novel mechanism of action targeting

fungal mitochondria.[3][6] FUJIFILM Toyama Chemical successfully advanced T-2307
through multiple preclinical studies and completed three Phase I clinical trials, which

reportedly demonstrated that the drug was well-tolerated in humans at anticipated

therapeutic doses.[7] However, the specific results of these trials have not been made

publicly available.[1][8]

Acquisition by Appili Therapeutics (2019 - 2022): In November 2019, Appili Therapeutics Inc.,

a Canadian biopharmaceutical company, acquired the exclusive worldwide rights (excluding

Japan) to develop and commercialize T-2307, renaming it ATI-2307.[9][7] Appili's strategy

was to focus on developing ATI-2307 for the treatment of cryptococcal meningitis and

invasive candidiasis.[8] The company initiated activities to support a Phase II clinical trial.[7]

Discontinuation and Return of Rights (2022): In a strategic reprioritization of its portfolio,

Appili Therapeutics announced in November 2022 that it would discontinue the development

of ATI-2307 and return the rights to FUJIFILM Toyama Chemical.[10]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of T-2307.

Table 1: In Vitro Activity of T-2307 against Various
Fungal Pathogens
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Fungal Species MIC Range (µg/mL) Reference(s)

Candida species 0.00025 - 0.0078 [2]

Cryptococcus neoformans 0.0039 - 0.0625 [2]

Aspergillus species 0.0156 - 4 [1][2]

Fluconazole-Resistant C.

albicans
0.0005 - 0.001 [2]

Echinocandin-Resistant C.

glabrata
Maintained potent activity [11]

Cryptococcus gattii 0.0078 - 0.0625 [12]

Table 2: In Vivo Efficacy of T-2307 in Murine Models of
Fungal Infections
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Infection
Model

Fungal
Species

Efficacy
Endpoint

T-2307
Dose

Results
Reference(s
)

Disseminated

Candidiasis
C. albicans

50% Effective

Dose (ED₅₀)

0.00755

mg/kg

Significantly

more active

than

micafungin

and

amphotericin

B

[2]

Disseminated

Cryptococcos

is

C.

neoformans

50% Effective

Dose (ED₅₀)
0.117 mg/kg

More active

than

amphotericin

B

[2]

Disseminated

Aspergillosis

Aspergillus

fumigatus

50% Effective

Dose (ED₅₀)
0.391 mg/kg

Comparable

to micafungin

and

amphotericin

B

[2]

Invasive

Candidiasis

Echinocandin

-Resistant C.

glabrata

Fungal

Burden in

Kidneys

0.75, 1.5, 3,

or 6

mg/kg/day

Significant

reduction in

fungal burden

compared to

control

[11]

Pulmonary

Cryptococcos

is

C. gattii

Fungal

Burden in

Lungs and

Brain

2 mg/kg/day

Significantly

reduced

viable counts

[1]

Table 3: In Vivo Efficacy of ATI-2307 in a Rabbit Model of
Cryptococcal Meningoencephalitis
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Treatment Group Dosing Regimen Key Findings Reference(s)

ATI-2307 (1, 2, or 3

mg/kg)

Daily subcutaneous

injection

Reduced yeast

burden in

cerebrospinal fluid

(CSF) and brain tissue

compared to controls.

[13][14]

ATI-2307 (1 mg/kg) +

Fluconazole (80

mg/kg)

Daily subcutaneous

(ATI-2307) and oral

(Fluconazole)

Reduced CSF fungal

burden below the limit

of detection.

[13][14]

ATI-2307 (2 mg/kg) 3 daily doses

A large reduction in

fungal burden was

sustained for one

week after cessation

of dosing.

[13][14]

Mechanism of Action
T-2307 exerts its antifungal effect through a multi-step process that ultimately leads to the

collapse of fungal mitochondrial function and subsequent cell death.

Fungal-Specific Uptake
T-2307 is actively transported into fungal cells via a high-affinity spermine and spermidine

carrier system that is regulated by the protein Agp2.[15] This transport mechanism is not

prominent in mammalian cells, which contributes to the selective toxicity of T-2307 for fungi.[9]

Disruption of Mitochondrial Membrane Potential
Once inside the fungal cell, T-2307 targets the mitochondria. It has been demonstrated to

cause a rapid collapse of the mitochondrial membrane potential (ΔΨm).[3][4] This disruption is

a critical event, as the mitochondrial membrane potential is essential for ATP synthesis and

other vital mitochondrial functions.

Inhibition of the Electron Transport Chain
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The collapse of the mitochondrial membrane potential is a consequence of T-2307's inhibitory

effect on the mitochondrial respiratory chain. Specifically, T-2307 has been shown to inhibit

complexes III and IV of the electron transport chain.[4][15] This inhibition disrupts the flow of

electrons, leading to a decrease in proton pumping and a subsequent drop in the membrane

potential.

Depletion of Cellular ATP
The inhibition of the electron transport chain and the collapse of the mitochondrial membrane

potential directly impact the production of ATP, the primary energy currency of the cell. Studies

have shown that treatment with T-2307 leads to a significant decrease in intracellular ATP

levels in fungal cells.[4][15] This energy depletion ultimately results in the cessation of cellular

growth and viability.

Experimental Protocols
In Vitro Susceptibility Testing

Method: Broth microdilution testing is performed in accordance with the Clinical and

Laboratory Standards Institute (CLSI) guidelines.

Media: RPMI 1640 medium buffered with MOPS is commonly used.

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a

standardized inoculum is prepared in sterile saline or water and adjusted to a final

concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

Drug Preparation: T-2307 is dissolved in an appropriate solvent (e.g., DMSO) and serially

diluted in the test medium.

Incubation: Microtiter plates are incubated at 35°C for 24-48 hours.

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the

lowest concentration of T-2307 that causes a significant inhibition of growth compared to the

drug-free control.

Murine Model of Disseminated Candidiasis
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Animal Model: Immunocompromised mice (e.g., neutropenic ICR mice) are commonly used.

Neutropenia can be induced by intraperitoneal injections of cyclophosphamide.

Inoculum Preparation:Candida species are grown in a suitable broth, washed, and

resuspended in sterile saline. The inoculum is adjusted to a specific concentration (e.g., 1 x

10⁶ CFU/mL).

Infection: Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a

standardized inoculum.

Treatment: T-2307 is administered, typically via subcutaneous injection, at various doses

starting at a specified time post-infection (e.g., 24 hours). A vehicle control group is included.

Endpoint Assessment: The primary endpoint is often the fungal burden in target organs, such

as the kidneys. At a predetermined time point (e.g., day 8 post-infection), mice are

euthanized, and the kidneys are aseptically removed, homogenized, and plated on a suitable

agar medium to determine the number of colony-forming units (CFU) per gram of tissue.

Mitochondrial Membrane Potential Assay
Principle: This assay utilizes a fluorescent dye, such as MitoTracker Red CMXRos, that

accumulates in mitochondria in a membrane potential-dependent manner. A loss of

mitochondrial membrane potential results in a decrease in fluorescence intensity.

Cell Preparation: Fungal cells are grown to the mid-logarithmic phase in a suitable medium.

Treatment: Cells are incubated with varying concentrations of T-2307 for a specified period.

A known mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-

chlorophenylhydrazone), is used as a positive control.

Staining: The cells are then incubated with the fluorescent dye (e.g., MitoTracker Red

CMXRos) in the dark.

Analysis: The fluorescence of individual cells is quantified using fluorescence microscopy or

flow cytometry. A reduction in fluorescence intensity in T-2307-treated cells compared to

untreated controls indicates a collapse of the mitochondrial membrane potential.
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Visualizations
Signaling Pathway of T-2307 in Fungal Cells
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Caption: Mechanism of action of T-2307 in fungal cells.

Experimental Workflow for In Vivo Efficacy Testing
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Caption: Generalized workflow for in vivo efficacy testing of T-2307.

Conclusion
T-2307 is a promising investigational antifungal agent with a well-defined and novel mechanism

of action that targets fungal mitochondrial function. Its potent in vitro and in vivo activity against
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a wide range of fungal pathogens, including drug-resistant strains, underscores its potential

clinical utility. While the development of T-2307 has been paused and its rights returned to

FUJIFILM Toyama Chemical, the extensive preclinical data available provide a strong

foundation for its potential future development. Further disclosure of the completed Phase I

clinical trial data would be invaluable in fully assessing the therapeutic potential of this unique

antifungal compound. The information compiled in this technical guide serves as a

comprehensive resource for the scientific and drug development communities, highlighting both

the achievements in the development of T-2307 and the remaining knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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